molecular formula C11H16N2O5 B2656420 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid CAS No. 647011-10-7

2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid

Cat. No.: B2656420
CAS No.: 647011-10-7
M. Wt: 256.258
InChI Key: MOWRGFGIKJOEGX-LURJTMIESA-N
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Description

The compound 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid (CAS: 339087-12-6) is a chiral oxazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid moiety. Its molecular formula is C₁₉H₂₄N₂O₆, with a molecular weight of 376.4 g/mol . Key physicochemical properties include:

  • Density: 1.228 ± 0.06 g/cm³ (predicted)
  • Boiling point: 540.0 ± 50.0 °C (predicted)
  • pKa: 10.94 ± 0.46 (indicating weak acidity typical of oxazole carboxylic acids) .

This compound is primarily utilized as an intermediate in peptide synthesis and drug discovery due to its Boc-protected amine, which enhances stability during synthetic processes .

Properties

IUPAC Name

2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-13-7(5-17-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWRGFGIKJOEGX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. This reaction is typically carried out under basic conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with a Boc-protected amine, such as Boc-protected alanine, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the Boc-protected amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole derivatives, and various substituted oxazole compounds with different functional groups.

Scientific Research Applications

2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various oxazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The oxazole ring and Boc-protected amino group play crucial roles in its binding affinity and selectivity towards target proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Applications/Notes
Target Compound C₁₉H₂₄N₂O₆ 376.4 Boc-protected amine, oxazole-carboxylic acid 339087-12-6 Peptide synthesis intermediate
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₁₈H₂₂N₂O₅ 346.38 Benzyloxycarbonyl (Cbz) group, 3-methylbutyl chain 1418113-59-3 Peptidomimetics; commercial availability discontinued (stability issues)
Methyl ester derivative () C₂₄H₂₈N₂O₇ 456.5 Methyl ester, benzyloxy group Not provided Esterification reduces acidity; used in coupling reactions
2-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid C₁₆H₂₃N₃O₅ 337.37 Pyrrolidine-Boc hybrid 1026546-76-8 Discontinued due to synthesis challenges; explored in heterocyclic drug design

Functional Group Analysis

  • Boc vs. Cbz Protection: The target compound’s Boc group offers superior stability under acidic conditions compared to the benzyloxycarbonyl (Cbz) group in ’s analog, which requires hydrogenolysis for deprotection . Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) due to compatibility with Fmoc chemistry .
  • Carboxylic Acid vs. Ester Derivatives :

    • The methyl ester analog () exhibits reduced polarity and acidity (pKa ~12–14 for esters vs. ~10.94 for the carboxylic acid), enhancing membrane permeability in prodrug designs .

Biological Activity

2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid is C12H18N2O5C_{12}H_{18}N_{2}O_{5}, with a molecular weight of approximately 270.285 g/mol. The compound features an oxazole ring, which is known for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The oxazole ring facilitates hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can be cleaved under acidic conditions to expose an active amino group, enhancing its reactivity and potential for therapeutic applications.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid have shown promise as antimicrobial agents. For instance, studies have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Table 1 summarizes the antibacterial efficacy of related oxazole derivatives:
CompoundS. aureus (mm)E. coli (mm)
152017
161815
Amoxicillin3027

This data indicates that the oxazole derivatives can be effective alternatives or adjuncts to traditional antibiotics .

  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Antimicrobial Evaluation : A study by Chilumula et al. assessed various oxazole derivatives against multiple bacterial strains, demonstrating that certain compounds exhibited higher potency than established antibiotics like ampicillin and clotrimazole .
  • Inhibition Studies : Research involving the inhibition of bacterial growth showed that specific oxazole derivatives could inhibit bacterial growth at concentrations as low as 200 µg/ml, indicating their potential as effective antimicrobial agents.

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